
Quinine N,N'-Dioxide (7CI); Quinine Di-N-Oxide; Cinchonan-9-ol, 6'-methoxy-, 1,1'-dioxide, (8alpha,9R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinine N,N’-Dioxide typically involves the oxidation of quinine. One common method is the use of hydrogen peroxide in the presence of a catalyst, such as acetic acid, to introduce the N-oxide groups. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide groups without affecting other functional groups in the molecule .
Industrial Production Methods
Industrial production of Quinine N,N’-Dioxide follows similar principles but on a larger scale. The process involves the use of large reactors where quinine is oxidized using hydrogen peroxide or other suitable oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Quinine N,N’-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide groups back to amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the N-oxide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher oxidized quinine derivatives.
Reduction: Quinine or partially reduced derivatives.
Substitution: Various substituted quinine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Quinine N,N’-Dioxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.
Industry: Used in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of Quinine N,N’-Dioxide involves its interaction with various molecular targets. The N-oxide groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components, leading to the death of parasites or microbes. Additionally, the compound can interfere with the heme detoxification pathway in malaria parasites, similar to quinine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: The parent compound, lacks N-oxide groups.
Chloroquine: Another antimalarial drug, structurally different but with similar biological activity.
Mefloquine: A quinine derivative with different substituents, used as an antimalarial.
Uniqueness
Quinine N,N’-Dioxide is unique due to the presence of N-oxide groups, which impart distinct chemical and biological properties. These groups enhance its redox activity and potentially increase its efficacy against certain pathogens compared to its parent compound .
Propriétés
Formule moléculaire |
C20H24N2O4 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(R)-[(2S,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O4/c1-3-13-12-22(25)9-7-14(13)10-19(22)20(23)16-6-8-21(24)18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+,22?/m0/s1 |
Clé InChI |
BTIIQUQYRAFYJP-YFFAKUMASA-N |
SMILES isomérique |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3C[C@@H]4CC[N+]3(C[C@@H]4C=C)[O-])O |
SMILES canonique |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


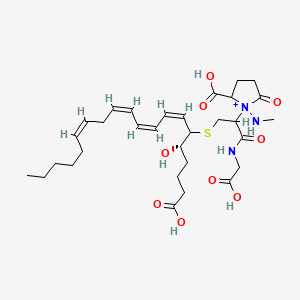
![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)-](/img/structure/B15132276.png)
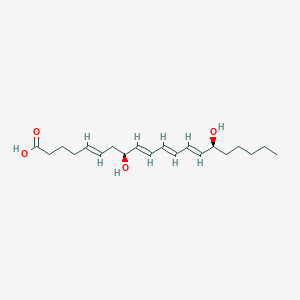
![bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate](/img/structure/B15132294.png)


![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)

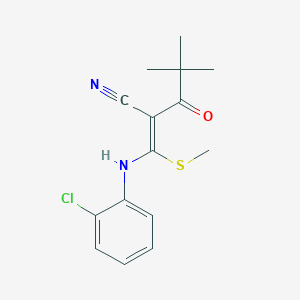
![6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B15132333.png)
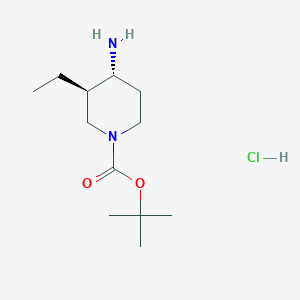
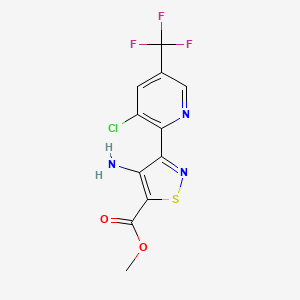
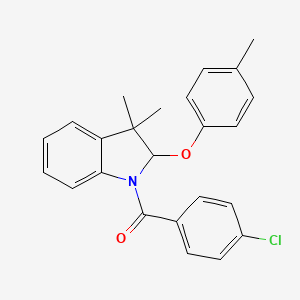
![(T-4)-Bis[|A-(hydroxy-|EO)benzeneacetato-|EO]magnesium](/img/structure/B15132355.png)
